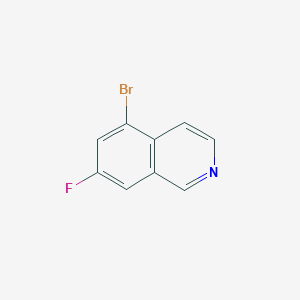

5-Bromo-7-fluoroisoquinoline

Description

Overview of Isoquinoline (B145761) as a Privileged Heterocyclic Scaffold in Contemporary Organic Chemistry

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a significant structural motif in organic chemistry. amerigoscientific.comwikipedia.org Its derivatives are found in numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, which have been used in traditional medicine for their various therapeutic properties. amerigoscientific.compharmaguideline.com In modern medicinal chemistry, the isoquinoline scaffold is considered "privileged" due to its ability to serve as a versatile template for the design of new drugs targeting a wide range of biological targets. rsc.orgrsc.orgnih.gov Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anesthetic, antihypertensive, and antimicrobial effects. pharmaguideline.comnih.govchemicalbook.com The structural rigidity and potential for diverse functionalization of the isoquinoline ring system make it an attractive starting point for the synthesis of complex molecular architectures with tailored biological activities. rsc.orgnih.gov

The synthesis of isoquinolines has been a subject of intense research, with classic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being continually refined and new synthetic strategies being developed. acs.orgnumberanalytics.com These advancements have expanded the accessibility and diversity of isoquinoline-based compounds for various applications, not only in pharmaceuticals but also in materials science, where they are used in the development of polymers, dyes, and sensors. amerigoscientific.comchemicalbook.com

Academic Significance of Halogenated Heterocycles in Modern Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a widely employed strategy in medicinal and synthetic chemistry. researchgate.netwikipedia.org Halogenation can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes halogenated heterocycles crucial in drug discovery and development. dur.ac.uk For instance, the incorporation of fluorine can enhance metabolic stability and bioavailability, while bromine and iodine can serve as versatile handles for further chemical modifications through cross-coupling reactions. sigmaaldrich.com

Halogenated heterocycles are valuable intermediates in organic synthesis, acting as building blocks for the construction of more complex molecules. numberanalytics.comsigmaaldrich.com The presence of a halogen atom provides a reactive site for various transformations, enabling the late-stage functionalization of drug candidates and the creation of diverse chemical libraries for high-throughput screening. dur.ac.uk The unique electronic properties of halogens can also modulate the reactivity of the heterocyclic ring, influencing the regioselectivity of subsequent reactions. uni-rostock.de

Positioning of 5-Bromo-7-fluoroisoquinoline within the Framework of Halogenated Isoquinoline Analogs

This compound is a specific example of a halogenated isoquinoline that combines the structural features of the isoquinoline scaffold with the modulating effects of two different halogen atoms. chemicalbook.combldpharm.com The bromine atom at the 5-position and the fluorine atom at the 7-position create a unique electronic and steric environment within the molecule. This di-halogenation pattern distinguishes it from mono-halogenated or other di-halogenated isoquinoline analogs, potentially leading to distinct chemical reactivity and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSLHAZDQHOMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368250-42-3 | |

| Record name | 5-bromo-7-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Bromo 7 Fluoroisoquinoline and Analogous Compounds

Established Methodologies for Isoquinoline (B145761) Ring System Construction

The foundational step in synthesizing derivatives like 5-Bromo-7-fluoroisoquinoline is the formation of the bicyclic isoquinoline core. Several classical and modern strategies are routinely employed for this purpose.

Three historical reactions form the bedrock of isoquinoline synthesis: the Pomeranz–Fritsch, Pictet–Spengler, and Bischler–Napieralski reactions. These methods rely on the acid-catalyzed intramolecular cyclization of substituted benzene (B151609) precursors.

The Pomeranz–Fritsch reaction , first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgchemistry-reaction.comthermofisher.com The reaction is typically promoted by strong acids like concentrated sulfuric acid and results directly in the formation of the aromatic isoquinoline ring system. wikipedia.orgchemistry-reaction.com This method is valuable for preparing isoquinolines with substitution patterns that may be difficult to achieve through other means. organicreactions.org

The Bischler–Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The reaction requires a dehydrating agent and acidic conditions, with reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) being commonly employed. wikipedia.orgslideshare.netorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized, often using palladium, to yield the fully aromatic isoquinoline. pharmaguideline.comwikipedia.org

The Pictet–Spengler reaction , discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org This reaction is a special case of the Mannich reaction and is particularly effective for β-arylethylamines with electron-rich aromatic rings, such as indoles. wikipedia.org The primary product is a tetrahydroisoquinoline, which requires a subsequent oxidation step to form the aromatic isoquinoline. pharmaguideline.comnih.govquimicaorganica.org

| Reaction | Key Reactants | Typical Reagents/Conditions | Initial Product | Key Feature |

|---|---|---|---|---|

| Pomeranz–Fritsch | Benzaldehyde derivative + 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) wikipedia.orgthermofisher.com | Isoquinoline (aromatic) | Directly forms the aromatic isoquinoline ring. organicreactions.orgchemistry-reaction.com |

| Bischler–Napieralski | β-Phenylethylamide | Dehydrating Lewis acid (e.g., POCl₃, P₂O₅) wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline | Requires a subsequent oxidation step to aromatize the ring. pharmaguideline.comwikipedia.org |

| Pictet–Spengler | β-Arylethylamine + Aldehyde or Ketone | Acid catalyst (e.g., HCl, TFA) name-reaction.comwikipedia.org | Tetrahydroisoquinoline | Produces a fully saturated heterocyclic ring that must be oxidized. pharmaguideline.com |

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. beilstein-journals.org These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of diverse isoquinoline and isoquinolinone scaffolds. beilstein-journals.orgacs.org For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction can be used as an initial step to generate complex adducts that are then transformed into fused isoquinolinone systems. beilstein-journals.org MCRs are particularly valuable for generating libraries of structurally diverse isoquinolines for medicinal chemistry applications. rsc.orgnih.gov

Targeted Halogenation Techniques for Bromine and Fluorine Incorporation

To synthesize this compound, the introduction of halogen atoms at specific positions of the benzene portion of the ring is required. This can be achieved either by halogenating a pre-formed isoquinoline or by using halogen-substituted precursors in the ring-forming reaction.

The direct halogenation of the isoquinoline ring is an electrophilic aromatic substitution reaction. The regioselectivity is influenced by the reaction conditions and the inherent reactivity of the isoquinoline nucleus.

Bromination: The direct bromination of isoquinoline can be controlled to achieve high regioselectivity. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid allows for the regioselective synthesis of 5-bromoisoquinoline. thieme-connect.comorgsyn.org The strong acid protonates the nitrogen atom, deactivating the pyridine (B92270) ring towards electrophilic attack and directing the substitution to the C5 position of the benzene ring. thieme-connect.com Careful control of temperature is crucial to suppress the formation of other isomers. orgsyn.org

Fluorination: Direct fluorination of aromatic rings is often difficult to control. Therefore, the introduction of fluorine is typically achieved through indirect methods. One common strategy is the Schiemann reaction, where an amino group is converted into a diazonium fluoroborate salt, which then thermally decomposes to yield the fluoro-aromatic compound. quickcompany.in Alternatively, fluorinated isoquinolines can be synthesized by employing starting materials that already contain the fluorine atom. researchgate.net Modern methods, such as palladium-catalyzed annulation reactions using fluorine-containing alkynes, provide a regioselective one-step synthesis of 4-fluoroalkylated isoquinolines. acs.orgnih.govacs.org This highlights the utility of building the ring with the halogen already in place.

Modern synthetic chemistry has seen the rise of radical-based methods for constructing complex heterocyclic systems under mild conditions. Halogen-atom transfer (XAT) is a key process for generating carbon radicals from organohalides, often initiated by photochemistry or photocatalysis. rsc.orgnih.govacs.org

In the context of isoquinoline synthesis, a radical can be generated via XAT and then engage in a series of subsequent bond-forming steps, known as a radical cascade cyclization, to build the final ring system. rsc.orgresearchgate.netrsc.org For example, visible-light-induced photoredox catalysis can initiate a cascade cyclization of 2-aryl-N-acryloyl indoles with alkyl radicals generated from organohalides via XAT, leading to complex indolo[2,1-α]isoquinoline derivatives. rsc.org These methods are valued for their mild reaction conditions and high tolerance for various functional groups. rsc.orgrsc.org

Novel Synthetic Routes for Substituted Isoquinolines Applicable to this compound

Beyond classical methods, numerous novel strategies for synthesizing substituted isoquinolines have been developed, offering milder conditions, improved efficiency, and broader substrate scope.

One powerful approach is the palladium-catalyzed annulation of fluorine-containing alkynes with 2-iodobenzylidenamines. This method provides a convenient, one-step route to 4-fluoroalkylated isoquinolines with high regioselectivity and in good yields. acs.orgnih.govacs.org Such transition-metal-catalyzed reactions are often tolerant of various functional groups, making them suitable for complex targets.

Another versatile synthesis involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles . nih.gov This method allows for the creation of a diverse array of highly substituted isoquinolines, many of which are difficult to access through other routes. Subsequent trapping of an intermediate with various electrophiles allows for further diversification at the C4 position. nih.govharvard.edu

Additionally, microwave-assisted protocols for classical reactions like the Bischler–Napieralski and Pictet–Spengler cyclizations have been shown to significantly reduce reaction times and improve yields, enabling the rapid synthesis of isoquinoline libraries. acs.orgorganic-chemistry.org These modern approaches, which often rely on building the isoquinoline core from already functionalized precursors, represent a key strategy for the targeted synthesis of polysubstituted derivatives like this compound.

Copper-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Copper-catalyzed reactions have emerged as a powerful and economical tool for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of the isoquinoline nucleus. ijpsjournal.com These methods often proceed under milder conditions compared to other transition metals and offer a high degree of functional group tolerance.

One prominent approach involves the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes. organic-chemistry.orgorganic-chemistry.org In this strategy, a palladium catalyst facilitates the initial coupling, which is then followed by a copper-catalyzed cyclization to afford the isoquinoline ring. This one-pot methodology is efficient and can produce isoquinolines in good to excellent yields. organic-chemistry.org While initially developed for a range of substituted acetylenes, this method could be adapted for precursors bearing bromo and fluoro substituents on the benzaldehyde ring.

Another versatile copper-catalyzed method is the cascade C-N coupling and condensation reaction between ortho-acylanilines and alkenyl iodides, which yields multisubstituted quinolines and can be conceptually extended to isoquinoline synthesis. nih.gov Furthermore, copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile and environmentally friendly route to isoquinolines and isoquinoline N-oxides. semanticscholar.org The reaction's selectivity can be controlled by the presence or absence of a hydroxyl protecting group on the oxime, leading to either the isoquinoline or its N-oxide. semanticscholar.org

Recent advancements have also demonstrated the copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinoline derivatives, showcasing the utility of copper in facilitating complex heterocyclic constructions under mild conditions. rsc.org The synthesis of isoquinoline-substituted isobenzofurans from isoquinoline N-oxides and 1,5-diynes further highlights the versatility of copper catalysis in functionalizing the isoquinoline core. acs.org

Table 1: Examples of Copper-Catalyzed Reactions for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| tert-butylimine of o-iodobenzaldehyde, terminal acetylene | Pd catalyst, Cu catalyst | 3-Substituted isoquinoline | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

| (E)-2-alkynylaryl oxime derivatives | Cu(I) catalyst | Isoquinolines and Isoquinoline N-oxides | Moderate to High | semanticscholar.org |

| 2-gem-dipyrazolylvinylbromobenzenes | Cu catalyst | Pyrazolo[5,1-a]isoquinolines | Moderate to Good | rsc.org |

| Isoquinoline N-oxides, 1,5-diynes | Cu catalyst | Isoquinoline-substituted isobenzofurans | Moderate to Excellent | acs.org |

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has become an increasingly important strategy in organic synthesis, offering an atom- and step-economical approach to the construction of complex molecules. ijpsjournal.com Transition-metal-catalyzed C-H activation/annulation reactions are particularly powerful for the synthesis of substituted isoquinolines. mdpi.com

Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a well-established method for the synthesis of isoquinolones. nih.gov This approach demonstrates high regioselectivity and functional group tolerance. By selecting appropriately substituted benzamide (B126) and alkyne starting materials, a diverse range of isoquinolone derivatives can be accessed. Further chemical transformations can then be employed to convert the isoquinolone core into the corresponding isoquinoline.

Palladium-catalyzed C-H activation provides another avenue for the synthesis of isoquinoline derivatives. For instance, the annulation of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com These intermediates can be further elaborated to fully aromatic isoquinolines. The versatility of C-H activation is further demonstrated by the ability to functionalize the isoquinoline ring itself, allowing for the introduction of substituents at specific positions. nih.gov

The development of these methods allows for the late-stage functionalization of complex molecules and the efficient construction of diverse isoquinoline libraries from simple, readily available precursors. ijpsjournal.com

Table 2: C-H Activation Strategies for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| N-(pivaloyloxy) aryl amides, internal acetylene-containing α-amino carboxylates | [Cp*RhCl₂]₂ | Isoquinolone-containing α-amino acid derivatives | nih.gov |

| N-methoxy benzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ | 3,4-substituted hydroisoquinolones | mdpi.com |

| 8-aminoquinolines, aryl sulfonyl chlorides | CuCl | C5 sulfonylated quinolines | nih.gov |

Sequential Cyclization–Deoxygenation Processes for Isoquinoline Derivatives

A novel and efficient approach for the synthesis of functionalized isoquinolines involves a sequential cyclization and deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.deresearchgate.net This method provides a robust route to isoquinoline derivatives under mild conditions.

The process begins with the 6-endo-dig cyclization of a 2-alkynylbenzaldoxime, which can be initiated by an electrophile such as silver triflate or bromine. thieme-connect.de This cyclization step leads to the formation of a cyclic nitrone, specifically an isoquinoline N-oxide intermediate. The subsequent deoxygenation of this N-oxide is then carried out in the presence of carbon disulfide (CS₂) to yield the desired isoquinoline. thieme-connect.deresearchgate.net This deoxygenation step is proposed to proceed through a [3+2] dipolar cycloaddition of the isoquinoline N-oxide with CS₂, followed by homolytic cleavage of the N-O and C-S bonds. thieme-connect.de The use of inexpensive and readily available reagents makes this a practical and attractive synthetic route.

This strategy has been successfully applied to a range of substrates, demonstrating its potential for the synthesis of various substituted isoquinolines. The choice of the electrophile in the initial cyclization step can also influence the final substitution pattern of the isoquinoline product.

Table 3: Sequential Cyclization–Deoxygenation for Isoquinoline Synthesis

| Substrate | Cyclization Reagent | Deoxygenation Reagent | Product | Yield (%) | Reference |

| 2-Alkynylbenzaldoximes | Silver triflate | Carbon disulfide | Functionalized isoquinolines | Good to High | thieme-connect.deresearchgate.net |

| 2-Alkynylbenzaldoximes | Bromine | Carbon disulfide | Functionalized isoquinolines | Good to High | thieme-connect.de |

Aminomethylation/Hydrogenolysis for C1-Substituted Isoquinolines

The introduction of substituents at the C1 position of the isoquinoline ring is of significant interest in the synthesis of natural products and pharmaceuticals. A powerful method to achieve this is through an aminomethylation/hydrogenolysis sequence, which serves as an effective alternative to direct methylation of metalated isoquinolines. beilstein-journals.orgnih.gov

This strategy typically begins with the direct metalation of an isoquinoline derivative at the C1 position. The resulting metalated intermediate is then quenched with an aminomethylating agent, such as Eschenmoser's salt, to introduce an N,N-dimethylaminomethyl group at C1. beilstein-journals.orgnih.govbeilstein-journals.org This tertiary benzylamine (B48309) derivative is often easier to purify than the product of direct methylation. beilstein-journals.org

The final step involves the hydrogenolytic cleavage of the aminomethyl group to afford the desired C1-methylisoquinoline. beilstein-journals.org This hydrogenolysis can often be performed under conditions that also facilitate other desired transformations, such as the cleavage of protecting groups elsewhere in the molecule. This two-step process provides a reliable and efficient route to 1-methylisoquinolines and is applicable to a variety of substituted isoquinoline scaffolds. beilstein-journals.orgnih.gov

Table 4: Aminomethylation/Hydrogenolysis for 1-Methylisoquinoline Synthesis

| Isoquinoline Precursor | Reagents | Intermediate | Final Product | Reference |

| 7-benzyloxy-6-methoxyisoquinoline | 1. Knochel-Hauser base 2. Eschenmoser's salt | 1-((dimethylamino)methyl)-7-(benzyloxy)-6-methoxyisoquinoline | 7-hydroxy-6-methoxy-1-methylisoquinoline | beilstein-journals.orgnih.gov |

Green Chemistry Approaches in Isoquinoline Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes, aiming to reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of isoquinolines has benefited significantly from these advancements, with the development of on-water methods, metal-free reactions, and other environmentally benign protocols. rsc.orgbohrium.comrsc.org

On-water synthesis, where the reaction is performed in water as the solvent, offers numerous advantages, including enhanced reaction rates and selectivities, operational simplicity, and a significantly reduced environmental impact. semanticscholar.orgrsc.org Copper-catalyzed intramolecular cyclizations of 2-alkynylaryl oxime derivatives have been successfully carried out in water, providing a green route to isoquinolines. semanticscholar.org

Metal-free synthetic methods are particularly desirable as they avoid the use of often toxic and expensive transition metal catalysts. semanticscholar.orgnih.gov Iodine-mediated oxidative dehydrogenation and ring-opening of isoindoloisoquinolinones have been developed as a metal-free route to functionalized 1-aryl isoquinolines. semanticscholar.org Additionally, metal-free oxidative cycloaddition reactions of substituted benzamides and alkynes using hypervalent iodine reagents provide a convenient synthesis of isoquinolones under mild conditions. nih.gov The combination of readily available starting materials with environmentally friendly reagents and conditions represents a significant step forward in the sustainable synthesis of the isoquinoline scaffold. rsc.orgrsc.orgresearchgate.net

Table 5: Green Chemistry Approaches in Isoquinoline Synthesis

| Method | Key Features | Example Reaction | Reference |

| On-water synthesis | Environmentally benign solvent, often enhanced reactivity | Copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives | semanticscholar.org |

| Metal-free synthesis | Avoids transition metal catalysts | Iodine-mediated synthesis of 1-aryl isoquinolines from isoindoloisoquinolinones | semanticscholar.org |

| Metal-free synthesis | Mild conditions, use of hypervalent iodine | Oxidative cycloaddition of benzamides and alkynes to form isoquinolones | nih.gov |

| Aqueous medium synthesis | Metal/additive-free, atom economical | Construction of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques for Halogenated Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-7-fluoroisoquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the specific substitution pattern of the isoquinoline (B145761) core.

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The presence of the fluorine atom introduces characteristic splitting patterns due to proton-fluorine (H-F) coupling.

The protons H-1 and H-3 on the pyridine (B92270) ring typically appear at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-4, H-6, and H-8) will have their chemical shifts influenced by the bromine and fluorine atoms. Specifically, the proton at H-6, situated between the two halogens, and the proton at H-8, ortho to the fluorine, are expected to show complex splitting due to coupling with both neighboring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~9.0 - 9.5 | s | - |

| H-3 | ~8.4 - 8.8 | d | J(H3-H4) ≈ 5-6 |

| H-4 | ~7.8 - 8.2 | d | J(H4-H3) ≈ 5-6 |

| H-6 | ~7.6 - 8.0 | d | J(H6-F7) ≈ 8-10 |

Note: The data in this table is predicted based on the chemical structure and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the nine carbon atoms of the isoquinoline core. The chemical shifts are significantly affected by the attached atoms. The carbons bonded directly to bromine (C-5) and fluorine (C-7) will show the most pronounced effects. The C-7 signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), while other nearby carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-1 | ~150 - 155 | Deshielded by Nitrogen |

| C-3 | ~142 - 146 | Deshielded by Nitrogen |

| C-4 | ~120 - 125 | - |

| C-4a | ~135 - 140 | Bridgehead Carbon |

| C-5 | ~115 - 120 | Shielded by Bromine |

| C-6 | ~118 - 123 | Shows C-F coupling |

| C-7 | ~160 - 165 | Large ¹JCF coupling |

| C-8 | ~110 - 115 | Shows C-F coupling |

Note: The data in this table is predicted based on the chemical structure and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For this compound, it would show a correlation between H-3 and H-4, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and proton atoms. It is crucial for assigning quaternary (non-protonated) carbons, such as C-4a, C-5, C-7, and C-8a, by observing their correlations to nearby protons. For instance, the C-5 signal would show correlations to H-4 and H-6, while C-7 would correlate with H-6 and H-8.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. Advanced MS techniques can also be used to probe the structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. uni.lu For this compound, HRMS is used to confirm the molecular formula, C₉H₅BrFN. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M+ and M+2) of similar intensity.

Table 3: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₉H₅⁷⁹BrFN | [M+H]⁺ | 225.9662 |

Source: Predicted m/z values based on the molecular formula. uni.lu

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. In a typical experiment, the molecular ion of this compound ([C₉H₅BrFN]⁺) is isolated and then subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed to reveal information about the molecule's structure and bond stability.

Potential fragmentation pathways for this compound would likely involve the sequential loss of the halogen atoms and cleavage of the ring system. Common fragmentation patterns for such aromatic heterocyclic compounds include:

Loss of a bromine radical: [M - Br]⁺

Loss of hydrogen cyanide (HCN): [M - HCN]⁺

Loss of a fluorine radical or hydrogen fluoride (HF): [M - F]⁺ or [M - HF]⁺

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the isoquinoline core and validates the identity of the compound.

Ambient Ionization Mass Spectrometry Techniques

Ambient ionization mass spectrometry (MS) represents a significant advancement in chemical analysis, allowing for the ionization of analytes in their native state with minimal or no sample preparation. sci-hub.st Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are particularly powerful for the analysis of halogenated heterocyclic compounds. nih.gov

In DESI, a spray of charged solvent droplets is directed onto the sample surface, desorbing and ionizing the analyte, which is then drawn into the mass spectrometer. nih.gov DART utilizes a heated stream of metastable gas (like helium or nitrogen) to desorb and ionize the sample. nih.gov For halogenated compounds, these soft ionization methods typically yield protonated molecules ([M+H]⁺) or other adducts, providing clear information about the molecular weight. nih.gov

For this compound (C₉H₅BrFN), the monoisotopic mass is 224.95894 Da. uni.lu Mass spectrometry would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

| [M+NH₄]⁺ | 242.99276 |

| [M+K]⁺ | 263.92210 |

| [M-H]⁻ | 223.95166 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its aromatic and halogenated structure.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The aromatic ring and the isoquinoline core would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band, typically found in the 1000-1250 cm⁻¹ range, is indicative of the carbon-fluorine bond.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear at lower frequencies, usually in the 500-650 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic system would appear as bands in the 700-900 cm⁻¹ region, with their exact position being diagnostic of the substitution pattern.

Analysis of the precise frequencies and intensities of these bands allows for confirmation of the compound's functional groups and provides insight into its molecular structure. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound.

A successful crystallographic analysis of this compound would yield precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom (C, H, Br, F, N) within the unit cell.

Bond Lengths and Angles: Definitive measurements of the distances between bonded atoms and the angles they form, confirming the isoquinoline framework and the positions of the halogen substituents.

Intermolecular Interactions: Information on how molecules are packed in the crystal lattice, including potential π-π stacking or halogen bonding interactions.

This technique provides the ultimate structural confirmation, validating the connectivity and stereochemistry of the molecule. eurjchem.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental check of a sample's purity and verifies that its empirical formula matches the proposed molecular formula.

For this compound, with the molecular formula C₉H₅BrFN, the theoretical elemental composition would be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 48.05% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.24% |

| Bromine | Br | 79.904 | 1 | 79.904 | 35.52% |

| Fluorine | F | 18.998 | 1 | 18.998 | 8.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.23% |

| Total | 226.048 | 100.00% |

Experimental results from an elemental analyzer for a pure sample are expected to correspond closely to these calculated values, typically within a margin of ±0.4%, thereby confirming the compound's elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and conjugated systems. The isoquinoline ring system is a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, would show one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these maxima are characteristic of the compound's extended π-system. The presence of halogen substituents on the aromatic ring can influence the electronic transitions, potentially causing shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the parent isoquinoline molecule. This data is valuable for assessing the extent of electronic conjugation and for quantitative analysis based on the Beer-Lambert law.

Computational Investigations of this compound Remain an Unexplored Frontier

Detailed computational and theoretical chemistry studies focusing specifically on the electronic structure, spectroscopic properties, and intramolecular interactions of this compound are not available in the current scientific literature. While extensive research employing a variety of computational methods exists for related halogenated and non-halogenated isoquinoline and quinoline (B57606) derivatives, a dedicated analysis of the 5-bromo-7-fluoro substituted variant has yet to be published.

Computational chemistry provides powerful tools to elucidate the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to predict optimized geometries and electronic structures. Analyses derived from DFT, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis, offer deep insights into chemical reactivity, electron distribution, and bonding characteristics.

For instance, studies on similar molecules like 4-bromoisoquinoline (B23445) have utilized DFT to analyze structural parameters and vibrational spectra. Furthermore, comprehensive theoretical investigations on compounds such as 5-Bromo-2-Hydroxybenzaldehyde have demonstrated the utility of these computational methods in exploring molecular stability, reactive sites, and various intramolecular interactions through techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

Time-Dependent Density Functional Theory (TD-DFT) is another crucial method for predicting excited-state properties and understanding the UV-Vis absorption spectra of molecules. Such studies are vital for applications in materials science and photochemistry. However, a TD-DFT analysis specific to this compound has not been reported.

The absence of specific computational data for this compound means that key metrics and visualizations, such as its HOMO-LUMO energy gap, electrostatic potential maps, and detailed analyses of its intramolecular bonding patterns, remain undetermined. The synergistic effects of the bromine and fluorine substituents at the 5 and 7 positions on the isoquinoline core present a unique case for theoretical investigation, which could reveal interesting electronic and reactive properties.

Future computational studies on this compound would be valuable in providing a foundational understanding of its chemical behavior and could guide its potential applications in medicinal chemistry and materials science. Until such research is conducted and published, a detailed article on its computational and theoretical aspects, as outlined, cannot be constructed with scientific accuracy.

Computational Chemistry and Theoretical Investigations of Halogenated Isoquinolines

Prediction of Physicochemical Descriptors and Their Relationship to Molecular Structure

In the field of computational chemistry, the in silico prediction of physicochemical descriptors is a cornerstone for the early assessment of a molecule's potential utility, particularly in drug discovery and materials science. For halogenated isoquinolines such as 5-Bromo-7-fluoroisoquinoline, theoretical investigations provide critical insights into how the specific arrangement of atoms influences its macroscopic properties. These predictions are often derived from quantitative structure-property relationship (QSPR) models and various computational chemistry methods, including Density Functional Theory (DFT). Such models correlate a compound's structural or electronic features with its physicochemical characteristics.

The molecular structure of this compound, characterized by the fused bicyclic isoquinoline (B145761) core substituted with two different halogen atoms, bromine and fluorine, dictates its electronic distribution and topography. These features, in turn, govern its predicted physicochemical properties. Computational tools and web-based platforms, such as SwissADME, offer a suite of predictive models for key descriptors. nih.govnih.gov

Detailed Research Findings

While specific, experimentally verified data for this compound is not extensively available in the public domain, computational models can provide robust estimations. The following data table presents a set of predicted physicochemical descriptors for this compound, generated based on established computational methodologies. These descriptors are crucial for understanding the molecule's behavior in various chemical and biological environments.

Interactive Data Table of Predicted Physicochemical Descriptors

| Physicochemical Descriptor | Predicted Value | Significance in Relation to Molecular Structure |

| Lipophilicity (log P) | 2.5 - 3.5 | The predicted octanol-water partition coefficient (log P) indicates a moderate lipophilicity. This is influenced by the presence of the hydrophobic isoquinoline core and the bromine atom, countered to some extent by the more polar fluorine atom and the nitrogen heteroatom. A related compound, 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one, has a predicted XlogP of 2.0, suggesting that the aromaticity of the isoquinoline ring in the parent compound increases lipophilicity. uni.lu |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | The TPSA is primarily influenced by the nitrogen atom in the isoquinoline ring. The low value suggests good potential for passive membrane permeability. The halogen substituents do not directly contribute to the TPSA but influence the overall electronic character of the molecule. |

| Water Solubility (log S) | -3.0 to -4.0 | The predicted moderate water solubility is a balance between the polar nitrogen atom and the largely nonpolar aromatic system with its halogen substituents. This level of solubility is often a desirable trait in medicinal chemistry. |

| Molecular Weight | 226.05 g/mol | The molecular weight is a fundamental property calculated from the atomic weights of the constituent atoms (C9H5BrFN). |

| Number of Hydrogen Bond Acceptors | 1 (Nitrogen atom) | The nitrogen atom in the isoquinoline ring is the sole hydrogen bond acceptor, which can influence its interactions with biological macromolecules and its solubility in protic solvents. |

| Number of Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits the molecule's ability to form hydrogen bonds in certain orientations, affecting its solubility and binding characteristics. |

| Number of Rotatable Bonds | 0 | The rigid, fused ring structure of isoquinoline results in no rotatable bonds, which has implications for its conformational entropy upon binding to a target. |

Influence of Halogenation on Chemical Reactivity and Molecular Properties

Impact of Bromine and Fluorine Substituents on Aromaticity and Electron Density Distribution

The aromaticity and electron density of the isoquinoline (B145761) ring system are significantly modulated by the presence of bromine and fluorine substituents. Halogens exert their influence through a combination of inductive and resonance effects. Both fluorine and bromine are more electronegative than carbon and thus withdraw electron density from the benzene (B151609) ring via the inductive effect. Fluorine, being the most electronegative element, has a particularly strong inductive (-I) effect.

While halogens are inductively withdrawing, they possess lone pairs of electrons that can be donated to the aromatic π-system through the resonance effect (+R). This effect is most pronounced for fluorine among halogens but is still weak and generally overridden by its powerful inductive effect. For bromine, the resonance effect is weaker due to less effective orbital overlap with the carbon π-system. The net result for both halogens is a strong deactivation of the ring towards electrophiles. In the parent isoquinoline molecule, the pyridine (B92270) ring is already electron-deficient compared to the benzene ring. imperial.ac.uk The addition of two electron-withdrawing halogens to the benzenoid portion further lowers the electron density of the entire heterocyclic system.

Computational studies on halogenated aromatic compounds confirm that fluorine substitution, in particular, can have a dramatic effect on the system's electron density. researchgate.net This modification of the electronic distribution is fundamental to understanding the compound's reactivity and intermolecular interactions.

Table 1: Comparison of Inductive and Resonance Effects of Halogens

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Net Electronic Effect |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Strongly Withdrawing/Deactivating |

| Bromine (Br) | 2.96 | Moderately Withdrawing (-I) | Weakly Donating (+R) | Moderately Withdrawing/Deactivating |

Effects of Halogens on Regioselectivity and Chemoselectivity in Synthetic Transformations

The bromine and fluorine atoms in 5-Bromo-7-fluoroisoquinoline are critical in directing the regioselectivity and chemoselectivity of subsequent synthetic transformations. The electron-withdrawing nature of the halogens deactivates the benzenoid ring towards electrophilic aromatic substitution. Any such reaction would likely be directed to the C6 or C8 positions, influenced by the combined directing effects of the existing substituents.

More significantly, the halogen atoms themselves serve as versatile synthetic handles:

Bromine at C5: The C-Br bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. It can also participate in Grignard reactions. orgsyn.org The chemoselectivity of these reactions allows for modification at the C5 position without affecting the C-F bond, which is generally more robust.

Fluorine at C7: The C-F bond is typically much stronger and less reactive in cross-coupling reactions, making it a stable substituent. However, its presence influences the reactivity of the rest of the molecule and can be a site for nucleophilic aromatic substitution under harsh conditions.

Role of Halogen Atoms in Directing Intermolecular Interactions and Crystal Packing

In the solid state, halogen atoms are pivotal in directing the three-dimensional architecture of molecules through various non-covalent interactions. nih.goveurjchem.com For this compound, the bromine and fluorine atoms, along with the nitrogen of the isoquinoline ring, would be the primary sites for directing intermolecular assembly.

Key interactions include:

Halogen Bonding: The bromine atom, being larger and more polarizable than fluorine, can form significant halogen bonds where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom (like the nitrogen of another isoquinoline molecule). mdpi.comnih.gov

Halogen-Halogen Interactions: Both Type I (symmetrical) and Type II (asymmetrical, σ-hole based) interactions can occur between the halogen atoms of adjacent molecules, influencing the packing motif. mdpi.com

The interplay between these competing interactions—such as strong halogen bonds versus weaker hydrogen bonds—determines the final crystal structure. rsc.orgdntb.gov.ua The presence of both a good halogen bond donor (Br) and a potential weak hydrogen bond acceptor (F) on the same molecule creates a complex supramolecular landscape.

Modulation of Key Physicochemical Properties (e.g., pKa) by Halogen Substitution

Physicochemical properties such as basicity (pKa), lipophilicity, and solubility are significantly altered by halogenation. The basicity of the isoquinoline nitrogen is a key property. The pKa of unsubstituted isoquinoline is approximately 5.4. researchgate.net

The strong electron-withdrawing inductive effects of both bromine and fluorine decrease the electron density on the nitrogen atom. This reduction in electron density makes the nitrogen lone pair less available for protonation, thereby reducing the basicity of the molecule. Consequently, the pKa of this compound is expected to be considerably lower than that of the parent isoquinoline. The prediction of pKa values can often be correlated with structural features, such as specific bond lengths, which are influenced by the electronic effects of substituents. researchoutreach.orgpeerj.com

Table 2: Acidity Constant (pKa) of Isoquinoline and Related N-Heterocycles

| Compound | pKa | Effect of Structure on Basicity |

|---|---|---|

| Pyridine | ~5.2 | Baseline for comparison. |

| Quinoline (B57606) | ~4.9 | Fused benzene ring slightly reduces basicity compared to pyridine. imperial.ac.uk |

| Isoquinoline | ~5.4 | Nitrogen is slightly more basic than in quinoline due to its position. imperial.ac.ukresearchgate.net |

| This compound | Predicted < 5.4 | Electron-withdrawing halogens are expected to significantly decrease basicity. |

Exploration of Halogen Bonding Interactions in Isoquinoline Derivatives

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. science.govacs.org The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl >> F. nih.gov

In this compound, the bromine atom is the primary center for forming halogen bonds. Its σ-hole, enhanced by the electron-withdrawing nature of the aromatic ring, can interact strongly with Lewis bases. The most prominent Lewis base within the system is the nitrogen atom of another isoquinoline molecule, which is a known reliable halogen-bond acceptor. iucr.org This N···Br halogen bond could be a dominant supramolecular synthon in the crystal structure.

Fluorine, due to its high electronegativity and low polarizability, is a very weak halogen bond donor and typically does not form significant halogen bonds. nih.gov Instead, it often participates in weaker C-H···F hydrogen bonds. Therefore, the exploration of halogen bonding in this molecule focuses almost exclusively on the capabilities of the bromine atom. The nature of these interactions is primarily electrostatic, though dispersion and charge-transfer components also play a role. acs.orgiucr.orgnih.gov

Role of Halogenated Isoquinoline Scaffolds in Chemical Design and Advanced Applications

5-Bromo-7-fluoroisoquinoline as a Modular Building Block for Complex Chemical Architectures

The compound this compound serves as a versatile and modular building block in the synthesis of intricate chemical structures. The presence of two distinct halogen atoms at specific positions on the isoquinoline (B145761) ring allows for selective and sequential chemical modifications, making it a valuable precursor for generating molecular diversity.

Strategic Utilization in Annulation and Ring-Forming Reactions

While specific examples detailing the use of this compound in annulation and ring-forming reactions are not extensively documented in publicly available literature, the principles of isoquinoline synthesis support its potential as a substrate in such transformations. Established methods for constructing the isoquinoline ring system, such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, provide a foundation for envisioning how this compound could be assembled or further elaborated. pharmaguideline.com For instance, precursors containing the bromo- and fluoro-substituted phenyl ring could undergo cyclization to form the isoquinoline core.

Furthermore, existing isoquinoline frameworks can be expanded through annulation reactions to build fused polycyclic systems. The electron-withdrawing nature of the halogen substituents on the this compound ring can influence the reactivity of the scaffold, potentially directing the regioselectivity of these ring-forming reactions. The development of novel synthetic methodologies continues to broaden the scope of isoquinoline chemistry, and it is plausible that this compound could be a valuable starting material in the creation of complex, multi-ring architectures.

Diversification Strategies via Cross-Coupling and Nucleophilic Aromatic Substitution at Halogenated Sites

The differential reactivity of the bromine and fluorine substituents in this compound is a key feature that enables a wide range of diversification strategies. This allows for the selective introduction of various functional groups at either the C-5 or C-7 position through well-established reaction pathways.

Cross-Coupling Reactions: The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. uzh.chnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups at the C-5 position, significantly expanding the structural diversity of the resulting molecules. The reaction conditions can often be tuned to selectively react at the C-Br bond while leaving the C-F bond intact. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-7 position, activated by the electron-withdrawing nature of the isoquinoline ring system, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comnih.govlibretexts.org This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at this position. The SNAr reaction provides a complementary method to cross-coupling for functionalizing the isoquinoline scaffold. The relative inertness of the C-Br bond under many SNAr conditions allows for a high degree of selectivity.

The sequential application of these two reaction types provides a powerful strategy for the systematic and controlled diversification of the this compound scaffold, leading to the generation of libraries of novel compounds with diverse substitution patterns.

Table 1: Potential Diversification Reactions of this compound

| Reaction Type | Position | Reagent/Catalyst Examples | Potential New Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-5 (Br) | Arylboronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Sonogashira Coupling | C-5 (Br) | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | C-5 (Br) | Amine, Pd catalyst, base | Amino |

| Nucleophilic Aromatic Substitution | C-7 (F) | Amine, base | Amino |

| Nucleophilic Aromatic Substitution | C-7 (F) | Alcohol/Phenol, base | Alkoxy, Aryloxy |

| Nucleophilic Aromatic Substitution | C-7 (F) | Thiol, base | Thioether |

Rational Design of Novel Chemical Entities Based on Halogenated Isoquinoline Templates

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic drugs. researchgate.netrsc.org Halogenated isoquinolines, such as this compound, serve as valuable templates in the rational design of novel chemical entities with potential therapeutic applications. The process of rational drug design involves the iterative design and synthesis of molecules that are tailored to interact with a specific biological target. azolifesciences.com

The incorporation of halogen atoms can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For example, the introduction of a fluorine atom can block sites of metabolism and enhance binding interactions through the formation of hydrogen bonds or other non-covalent interactions. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that is increasingly being exploited in drug design.

By using this compound as a starting template, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a series of compounds. The diversification strategies discussed in the previous section allow for the synthesis of a library of analogues with different substituents at the C-5 and C-7 positions. These compounds can then be screened for biological activity, and the results used to refine the design of the next generation of molecules. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Investigation of Halogenated Isoquinolines in Organic Materials Science (e.g., organic semiconductors, OLEDs)

The unique electronic properties of halogenated aromatic compounds make them attractive candidates for investigation in the field of organic materials science, particularly for applications in organic electronics such as organic semiconductors and organic light-emitting diodes (OLEDs). mdpi-res.comriken.jpossila.comresearchgate.net The introduction of halogen atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters that determine the performance of organic electronic devices. nih.gov

The presence of both an electron-withdrawing fluorine atom and a heavier bromine atom in this compound suggests that it could have interesting photophysical properties. Halogenation can influence key characteristics of organic materials, including:

Charge Transport: The electronic nature of the halogen substituents can affect the intermolecular interactions and solid-state packing of the molecules, which in turn influences their ability to transport charge (electrons and holes). nih.gov

Luminescence: The introduction of heavy atoms like bromine can enhance spin-orbit coupling, which can promote intersystem crossing and lead to phosphorescence. This property is particularly relevant for the development of highly efficient OLEDs. nih.gov

While specific studies on the application of this compound in organic materials science are not prominent, the general principles of molecular design for organic electronics suggest that this and related halogenated isoquinolines could be valuable components in the development of new functional materials.

Table 2: Potential Impact of Halogenation on Organic Material Properties

| Property | Influence of Fluorine | Influence of Bromine |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | Can lower HOMO and LUMO levels |

| Intermolecular Interactions | Can participate in hydrogen bonding and dipole-dipole interactions | Can participate in halogen bonding and van der Waals interactions |

| Spin-Orbit Coupling | Weak | Strong, can promote phosphorescence |

| Chemical Stability | High C-F bond strength can enhance stability | C-Br bond is less stable than C-F |

Q & A

Q. How can researchers leverage systematic reviews to identify gaps in this compound applications?

- Methodological Answer :

- Conduct PRISMA-guided reviews to map existing studies.

- Use text-mining tools (e.g., VOSviewer) to visualize trends in pharmacological vs. materials science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.